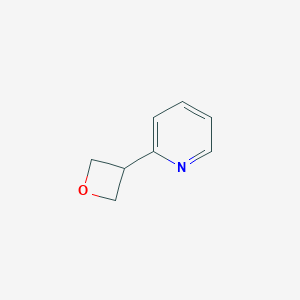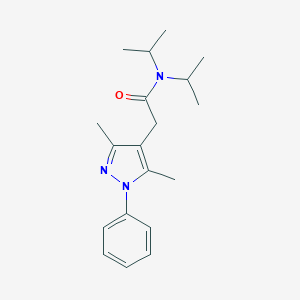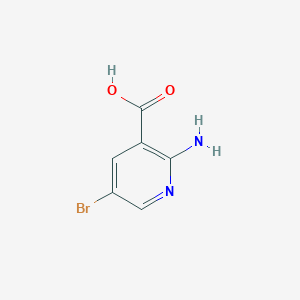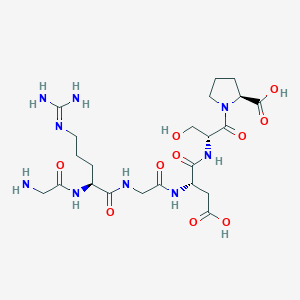![molecular formula C19H18Cl6N4O4 B040357 2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester CAS No. 115168-59-7](/img/structure/B40357.png)
2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester, also known as Biotin-X-NHS, is a chemical compound that is widely used in scientific research. It is a derivative of biotin, a vitamin that is essential for the growth and maintenance of cells. Biotin-X-NHS is commonly used as a labeling reagent in biochemical experiments, as it can easily attach to proteins, nucleic acids, and other molecules of interest.
Mecanismo De Acción
The mechanism of action of 2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester is based on its ability to react with primary amines on proteins, nucleic acids, and other molecules. The reaction forms a stable amide bond, which allows this compound to covalently attach to these molecules.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects, as it is typically used as a labeling reagent rather than a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester as a labeling reagent is its high specificity and sensitivity. It can easily attach to specific molecules of interest, allowing researchers to track their movement and interactions in living cells and tissues.
However, there are also some limitations to using this compound. One of the main limitations is that it can be toxic to cells at high concentrations, which can affect the accuracy of experimental results. Additionally, this compound can be difficult to remove from labeled molecules, which can interfere with downstream analyses.
Direcciones Futuras
There are several future directions for the use of 2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester in scientific research. One area of interest is the development of new labeling strategies that can improve the specificity and sensitivity of this compound. Another area of interest is the use of this compound in the development of new diagnostic assays for the detection of disease biomarkers.
Overall, this compound is a versatile and widely used labeling reagent that has many applications in scientific research. Its high specificity and sensitivity make it a valuable tool for tracking the movement and interactions of molecules in living cells and tissues.
Métodos De Síntesis
2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester can be synthesized using a variety of methods, but the most common approach involves the reaction of N-hydroxysuccinimide (NHS) with biotin-X-hydrazide. This reaction forms an intermediate product, which is then reacted with 4,6-bis(trichloromethyl)-1,3,5-triazine to form the final product, this compound.
Aplicaciones Científicas De Investigación
2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester has a wide range of applications in scientific research. One of its primary uses is as a labeling reagent, as it can easily attach to proteins, nucleic acids, and other molecules of interest. This allows researchers to track the movement and interactions of these molecules in living cells and tissues.
This compound is also used in the development of diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs). In these assays, this compound is used to label antibodies or antigens, which can then be detected using streptavidin-conjugated enzymes or fluorescent dyes.
Propiedades
Número CAS |
115168-59-7 |
|---|---|
Fórmula molecular |
C19H18Cl6N4O4 |
Peso molecular |
579.1 g/mol |
Nombre IUPAC |
ethyl 2-[4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N-(2-ethoxy-2-oxoethyl)anilino]acetate |
InChI |
InChI=1S/C19H18Cl6N4O4/c1-3-32-13(30)9-29(10-14(31)33-4-2)12-7-5-11(6-8-12)15-26-16(18(20,21)22)28-17(27-15)19(23,24)25/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
QUIGCNOBIDGFMP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
SMILES canónico |
CCOC(=O)CN(CC(=O)OCC)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Pictogramas |
Irritant |
Sinónimos |
2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B40287.png)



![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)
![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)

![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)
